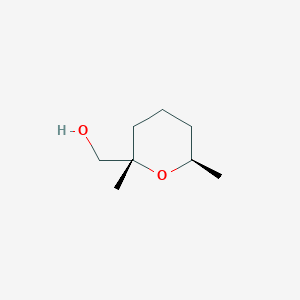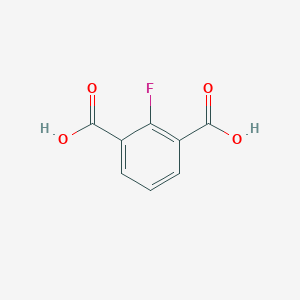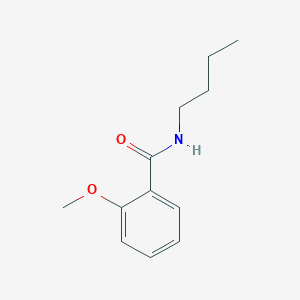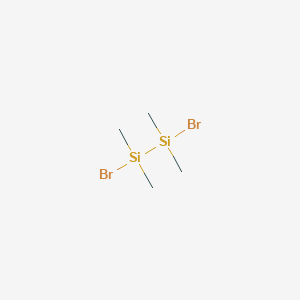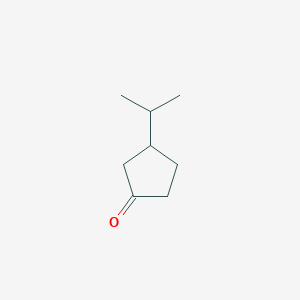
3-(Propan-2-yl)cyclopentan-1-one
Descripción general
Descripción
“3-(Propan-2-yl)cyclopentan-1-one” is an organic compound with the molecular formula C8H14O . It is a derivative of cyclopentanone, which is a colorless liquid .
Molecular Structure Analysis
The molecular weight of “this compound” is 126.2 . The InChI code for this compound is 1S/C8H14O/c1-6(2)7-3-4-8(9)5-7/h6-7H,3-5H2,1-2H3 .Aplicaciones Científicas De Investigación
Cyclopentane-1,3-dione as a Carboxylic Acid Isostere
Cyclopentane-1,3-diones, similar in structure to 3-(Propan-2-yl)cyclopentan-1-one, have been studied for their ability to act as isosteres for the carboxylic acid functional group. This research has demonstrated that these compounds can effectively substitute for carboxylic acids in drug design, particularly in the development of thromboxane A(2) receptor antagonists (Ballatore et al., 2011).
Gold-Catalyzed Cycloadditions
3-(Propa-1,2-dien-1-yl)oxazolidin-2-one, structurally related to this compound, has been used in gold-catalyzed [2+2] cycloadditions with alkenes. This approach provides a method for creating highly substituted cyclobutane derivatives (Faustino et al., 2012).
Synthesis of Cyclopentane Derivatives
Research has explored the synthesis of compounds like 1,1-dicyclofentylethane and 1,2-dicyclopentylpropane from cyclopentadiene, indicating the versatility of cyclopentane derivatives in organic synthesis (Stanko & Platé, 1959).
Antimicrobial and Antiradical Activity
(3-Alkoxymethyl-4-hydroxyphenyl)propan-1-ones, related to this compound, have been synthesized and evaluated for their antimicrobial and antioxidant activities, showcasing the potential of these compounds in biological applications (Čižmáriková et al., 2020).
Conversion into Cyclopentenones
Studies have also shown that 2-Alkyl-2-(2-oxopropyl)cyclopentane-1,3-diones can be converted into trisubstituted cyclopent-2-enones. This research indicates the potential of these compounds in creating more complex organic structures (Schick et al., 1996).
Safety and Hazards
The safety information for “3-(Propan-2-yl)cyclopentan-1-one” indicates that it is classified as dangerous with hazard statements H225, H315, H319, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propiedades
IUPAC Name |
3-propan-2-ylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6(2)7-3-4-8(9)5-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAUPTMCTBUIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10264-56-9 | |
| Record name | 3-(propan-2-yl)cyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

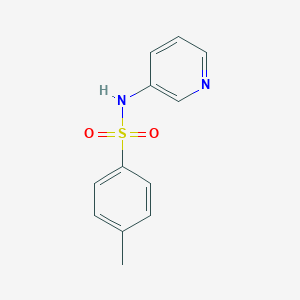
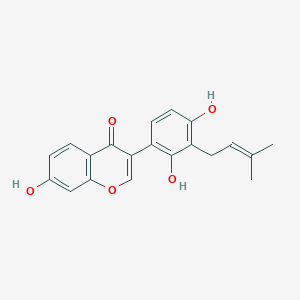
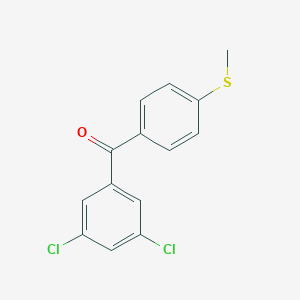
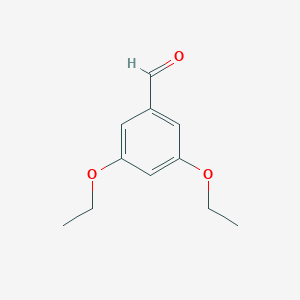
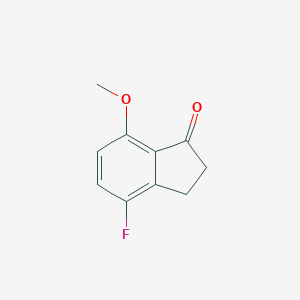
![5-Methoxy-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B172885.png)
![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B172900.png)
